molecular formula C16H13ClN2O4 B11691856 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11691856
M. Wt: 332.74 g/mol
InChI Key: FNTMBZPWLDBVJB-QGMBQPNBSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 2-(4-chlorophenoxy)acetic acid hydrazide and 2H-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
  • N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both the benzodioxole and chlorophenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN2O4

Molecular Weight

332.74 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C16H13ClN2O4/c17-12-2-4-13(5-3-12)21-9-16(20)19-18-8-11-1-6-14-15(7-11)23-10-22-14/h1-8H,9-10H2,(H,19,20)/b18-8+

InChI Key

FNTMBZPWLDBVJB-QGMBQPNBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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